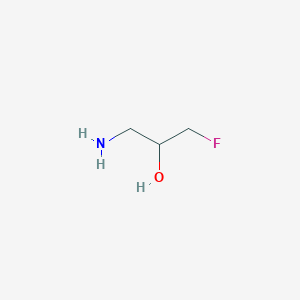1-Amino-3-fluoropropan-2-ol
CAS No.:
Cat. No.: VC16498008
Molecular Formula: C3H8FNO
Molecular Weight: 93.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H8FNO |
|---|---|
| Molecular Weight | 93.10 g/mol |
| IUPAC Name | 1-amino-3-fluoropropan-2-ol |
| Standard InChI | InChI=1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2 |
| Standard InChI Key | YNYGCUBTRXYATN-UHFFFAOYSA-N |
| Canonical SMILES | C(C(CF)O)N |
Introduction
Chemical Identity and Structural Characteristics
1-Amino-3-fluoropropan-2-ol (CAS: 53460-74-5, hydrochloride form) is a small organic molecule with the molecular formula C₃H₈FNO and a molecular weight of 129.56 g/mol . Its hydrochloride salt, commonly used to improve solubility, has the formula C₃H₉ClFNO and the same molecular weight. The compound’s IUPAC name, 1-amino-3-fluoropropan-2-ol, reflects its substitution pattern, while its SMILES notation (C(C(CF)O)N) and InChI key (IBSQVUYDIGJWNS-UHFFFAOYSA-N) provide precise structural descriptors.
The molecule’s stereochemistry and functional group arrangement enable interactions with biological targets. The fluorine atom, a strong electronegative substituent, influences electronic distribution and hydrogen-bonding potential, while the amino and hydroxyl groups participate in acid-base reactions and coordination chemistry. These features make it a versatile intermediate in synthesizing fluorinated analogs of pharmacologically active compounds .
Synthesis methods for 1-amino-3-fluoropropan-2-ol are not explicitly detailed in the referenced sources. However, analogous fluorinated amino alcohols are typically synthesized via:
-
Nucleophilic fluorination of epoxide precursors using hydrofluoric acid or its derivatives.
-
Reductive amination of fluorinated ketones with ammonia or amines.
-
Hydrolysis of fluorinated nitriles or nitro compounds followed by functional group modification.
The hydrochloride salt is likely produced by treating the free base with hydrochloric acid, a common method to enhance crystallinity and stability. Industrial-scale production would optimize these routes for yield and purity, employing techniques like continuous flow reactors or chromatography .
Applications in Scientific Research
Medicinal Chemistry and Drug Development
Comparative Analysis with Structural Analogs
The table below contrasts 1-amino-3-fluoropropan-2-ol with its positional isomer, 2-amino-3-fluoropropan-1-ol hydrochloride, highlighting how structural differences impact properties:
| Property | 1-Amino-3-fluoropropan-2-ol | 2-Amino-3-fluoropropan-1-ol hydrochloride |
|---|---|---|
| Molecular Formula | C₃H₈FNO | C₃H₉ClFNO |
| Functional Groups | -NH₂ (C1), -OH (C2), -F (C3) | -NH₂ (C2), -OH (C1), -F (C3) |
| Solubility | Moderate in polar solvents | High in water (hydrochloride salt) |
| Potential Use | Drug intermediate | Biochemical research reagent |
The isomer’s altered functional group arrangement affects its hydrogen-bonding capacity and reactivity, making it more suitable for specific applications like surface modification or ion-exchange chromatography .
Future Research Directions
-
Pharmacological Profiling: Investigate the compound’s interactions with neurotransmitter receptors or ion channels.
-
Green Synthesis: Develop eco-friendly fluorination methods to reduce reliance on hazardous reagents.
-
Material Applications: Explore its use in fluorinated coatings or adhesives with enhanced performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume